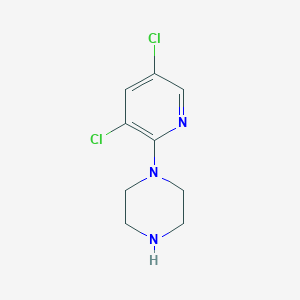

1-(3,5-Dichloropyridin-2-yl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dichloropyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N3/c10-7-5-8(11)9(13-6-7)14-3-1-12-2-4-14/h5-6,12H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJIHPXIMSXHDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377941 | |

| Record name | 1-(3,5-Dichloro-2-pyridyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87394-60-3 | |

| Record name | 1-(3,5-Dichloro-2-pyridyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 87394-60-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 1-(3,5-Dichloropyridin-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 1-(3,5-dichloropyridin-2-yl)piperazine, a heterocyclic compound of interest in pharmaceutical research and development. This document collates available data on its physicochemical characteristics, synthesis, and spectral properties, presenting them in a structured format for ease of reference and comparison.

Chemical and Physical Properties

This compound is an off-white to light yellow solid.[1][2] It is classified as a bulk drug intermediate and is primarily used for pharmaceutical purposes.[2] The compound should be stored in a cool, dry place, with a recommended long-term storage temperature of 2-8°C.[2]

A summary of its key chemical and physical properties is presented in the table below. It is important to note that some of the listed values are predicted and have not been experimentally verified in the available literature.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁Cl₂N₃ | [2] |

| Molecular Weight | 232.11 g/mol | [2] |

| Appearance | Off-white to light yellow solid | [2] |

| Boiling Point | 366°C at 760 mmHg | [3] |

| Density | 1.327 g/cm³ | [3] |

| Refractive Index | 1.573 | [3] |

| Flash Point | 175.1°C | [3] |

| XLogP3 (Predicted) | 2.19180 | [3] |

| PSA (Polar Surface Area) | 28.2 Ų | [3] |

Synthesis Protocols

A common method for the synthesis of similar compounds is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-nitrogen bonds.

A general workflow for the synthesis of N-arylpiperazines is depicted in the following diagram:

Experimental Protocol for a Related Compound: Synthesis of 3,5-Dichloro-2-arylpyridines via Suzuki-Miyaura Coupling

While not a direct synthesis of the title compound, the following protocol for the synthesis of 3,5-dichloro-2-arylpyridines illustrates a relevant cross-coupling methodology that could be adapted. This procedure utilizes a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Materials:

-

2,3,5-Trichloropyridine

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Sodium carbonate (Na₂CO₃)

-

Dimethylformamide (DMF)

-

Distilled water

-

Diethyl ether

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

In a reaction vessel, combine Na₂CO₃ (2 mmol), Pd(OAc)₂ (0.5 mol%), 2,3,5-trichloropyridine (1 mmol), and the desired arylboronic acid (1.5 mmol).

-

Add a solvent mixture of distilled water (3.5 mL) and DMF (3 mL).

-

Stir the reaction mixture at 60°C for 12 hours.

-

After cooling to room temperature, extract the reaction mixture four times with diethyl ether (4 x 10 mL).

-

Combine the organic extracts and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate to afford the desired 3,5-dichloro-2-arylpyridine.

The following diagram illustrates the catalytic cycle for this type of reaction:

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR) for this compound are not available in the public domain. However, predicted mass spectrometry data has been reported.

Predicted Mass Spectrometry Data:

| Adduct | m/z |

| [M+H]⁺ | 232.04028 |

| [M+Na]⁺ | 254.02222 |

| [M-H]⁻ | 230.02572 |

| [M+NH₄]⁺ | 249.06682 |

| [M+K]⁺ | 269.99616 |

| [M]⁺ | 231.03245 |

Data from PubChemLite.[4]

Biological Activity

Specific biological activity and signaling pathway information for this compound has not been reported in the available literature. However, the piperazine moiety is a well-known pharmacophore present in a wide range of biologically active compounds. Derivatives of piperazine have been shown to exhibit a variety of pharmacological activities, including but not limited to, antiviral, antibacterial, anticancer, and antifungal properties. The specific activity is highly dependent on the nature and position of the substituents on the piperazine ring. Further research is required to elucidate the specific biological targets and mechanisms of action of this compound.

Conclusion

This compound is a chemical intermediate with potential applications in the pharmaceutical industry. While some of its basic physicochemical properties have been reported, a comprehensive experimental characterization, including melting point, pKa, solubility, and detailed spectral data, is currently lacking in publicly accessible sources. Similarly, its specific biological activities and associated signaling pathways remain to be investigated. The synthesis of this compound can likely be achieved through established methods for N-arylpiperazine formation, such as the Buchwald-Hartwig amination. This technical guide serves as a summary of the currently available information and highlights the areas where further research is needed to fully characterize this compound.

References

Technical Guide: 1-(3,5-Dichloropyridin-2-yl)piperazine (CAS 87394-60-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,5-Dichloropyridin-2-yl)piperazine is a heterocyclic organic compound featuring a dichloropyridine moiety linked to a piperazine ring. Its chemical structure suggests its potential as a versatile building block in medicinal chemistry, particularly in the design of novel therapeutic agents. The piperazine ring is a common scaffold in many approved drugs, valued for its ability to impart favorable pharmacokinetic properties and to serve as a linker to various pharmacophores. The dichloropyridine component offers multiple sites for further chemical modification, allowing for the exploration of structure-activity relationships in drug discovery programs. This document provides a technical overview of the available information on this compound, including its physicochemical properties, a proposed synthetic route, and an exploration of potential biological activities based on structurally related molecules.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 87394-60-3 | [1][2][3] |

| Molecular Formula | C₉H₁₁Cl₂N₃ | [1][2] |

| Molecular Weight | 232.11 g/mol | [2] |

| Appearance | Off-white to light yellow solid | Generic Supplier Data |

| Storage Temperature | 2-8°C | Generic Supplier Data |

| Boiling Point | 366°C at 760 mmHg | [4] |

| Flash Point | 175.1°C | [4] |

| Density | 1.327 g/cm³ | [4] |

| Refractive Index | 1.573 | [4] |

| Predicted XLogP3 | 2.19180 | [4] |

| Predicted PSA | 28.2 Ų | [4] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be proposed based on established methods for the synthesis of N-arylpiperazines. The most probable method is a nucleophilic aromatic substitution (SNAr) reaction.

Proposed Experimental Protocol: Nucleophilic Aromatic Substitution

This proposed protocol is based on general procedures for the synthesis of similar pyridinylpiperazine derivatives.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Materials:

-

2,3,5-Trichloropyridine

-

Piperazine (used in excess)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Dimethyl sulfoxide (DMSO) or a similar high-boiling polar aprotic solvent

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2,3,5-trichloropyridine (1.0 eq) in DMSO, add piperazine (3.0-5.0 eq) and potassium carbonate (2.0-3.0 eq).

-

Heat the reaction mixture to 100-120°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, this compound.

Spectroscopic and Analytical Data

Detailed experimental spectroscopic data for this compound is not widely published. However, predicted data and analysis of its structural features can provide an expectation of its spectral characteristics.

Mass Spectrometry

Predicted mass spectrometry data for various adducts of the target molecule are provided in Table 2. This information is valuable for identifying the compound in mass spectrometry-based analyses.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 232.04028 | 147.3 |

| [M+Na]⁺ | 254.02222 | 155.3 |

| [M-H]⁻ | 230.02572 | 146.9 |

| [M+NH₄]⁺ | 249.06682 | 161.4 |

| [M+K]⁺ | 269.99616 | 149.0 |

| [M]⁺ | 231.03245 | 143.5 |

| Data sourced from PubChemLite.[5] |

NMR Spectroscopy (Expected)

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the dichloropyridine ring and the methylene protons of the piperazine ring. The aromatic protons will likely appear as doublets in the downfield region (δ 7.0-8.5 ppm). The piperazine protons will appear as two multiplets in the upfield region (δ 2.5-4.0 ppm), corresponding to the protons adjacent to the two different nitrogen environments.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the dichloropyridine ring and the piperazine ring. The aromatic carbons will be in the δ 110-160 ppm range, while the piperazine carbons will be in the δ 40-60 ppm range.

Infrared (IR) Spectroscopy (Expected)

The IR spectrum is expected to show characteristic peaks for C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the pyridine ring, and C-N stretching of the piperazine moiety. The C-Cl stretching vibrations will likely be observed in the fingerprint region.

Potential Biological Activities and Applications

The specific biological targets and mechanism of action for this compound have not been reported in the available literature. However, the structural motifs present in the molecule are found in numerous biologically active compounds, suggesting potential areas for investigation. Many pyridinylpiperazine and dichlorophenylpiperazine derivatives are known to interact with central nervous system (CNS) targets.

Structurally Related Compounds and Their Activities

-

Dopamine and Serotonin Receptor Ligands: Many arylpiperazine derivatives are known to bind to dopamine (e.g., D₂, D₃) and serotonin (e.g., 5-HT₁ₐ, 5-HT₂ₐ) receptors.[6][7] These receptors are implicated in a variety of neurological and psychiatric disorders, including schizophrenia, depression, and Parkinson's disease.

-

Enzyme Inhibitors: The piperazine scaffold can be functionalized to target various enzymes. For instance, certain piperazine-containing compounds have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes.

-

Antimicrobial and Antifungal Agents: The combination of a pyridine ring and a piperazine moiety has been explored for the development of new antimicrobial and antifungal agents.[8]

Illustrative Signaling Pathway

Given the prevalence of arylpiperazines as CNS-active agents, a hypothetical signaling pathway that could be modulated by a derivative of this compound is the dopamine D₂ receptor signaling cascade.

Figure 2: Hypothetical Dopamine D₂ receptor inhibitory signaling pathway.

Conclusion

This compound is a chemical intermediate with significant potential for use in drug discovery and development. While detailed biological and experimental data for this specific compound are sparse in the public domain, its structural features suggest that it could serve as a valuable starting point for the synthesis of novel compounds targeting a range of biological pathways, particularly within the central nervous system. Further investigation into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this chemical scaffold. Researchers working with this compound should adhere to appropriate safety protocols, as it is classified as a skin and eye irritant and may cause respiratory irritation.

References

- 1. This compound | 87394-60-3 [amp.chemicalbook.com]

- 2. This compound | 87394-60-3 [amp.chemicalbook.com]

- 3. This compound CAS#: 87394-60-3 [amp.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. PubChemLite - this compound (C9H11Cl2N3) [pubchemlite.lcsb.uni.lu]

- 6. Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(3,5-Dichloropyridin-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic considerations for 1-(3,5-Dichloropyridin-2-yl)piperazine. This compound is a heterocyclic amine containing a dichloropyridine moiety linked to a piperazine ring, a common scaffold in medicinal chemistry. While detailed experimental data on its biological activity are limited in publicly accessible literature, this document consolidates available information on its chemical characteristics and discusses the general pharmacological context of related piperazine derivatives. The guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Molecular Structure and Identification

This compound is a substituted piperazine with a molecular formula of C₉H₁₁Cl₂N₃. The core structure consists of a piperazine ring attached at the N1 position to the C2 position of a 3,5-dichloropyridine ring.

Table 1: Molecular Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 87394-60-3[1][2] |

| Molecular Formula | C₉H₁₁Cl₂N₃[3][4] |

| SMILES | C1CN(CCN1)C2=C(C=C(C=N2)Cl)Cl[3][4] |

| InChI | InChI=1S/C9H11Cl2N3/c10-7-5-8(11)9(13-6-7)14-3-1-12-2-4-14/h5-6,12H,1-4H2[3][4] |

| InChIKey | BOJIHPXIMSXHDU-UHFFFAOYSA-N[3][4] |

Physicochemical Properties

The physicochemical properties of a compound are critical in assessing its potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key physicochemical parameters for this compound.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 232.11 g/mol | [2] |

| Monoisotopic Mass | 231.033 Da | [3][4] |

| Predicted XlogP | 1.9 | [3][4] |

| Appearance | Off-white to light yellow solid | ChemicalBook |

| Storage Temperature | 2-8°C | ChemicalBook |

Synthesis and Characterization

A general workflow for such a synthesis is depicted below.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound are not widely available in the public domain. However, predicted mass spectrometry data has been reported.

Table 3: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 232.04028 |

| [M+Na]⁺ | 254.02222 |

| [M-H]⁻ | 230.02572 |

| [M]⁺ | 231.03245 |

| [M]⁻ | 231.03355 |

| Data sourced from PubChem.[3][4] |

Biological Activity and Potential Signaling Pathways

The biological activity of this compound has not been extensively characterized in publicly available literature. However, the piperazine moiety is a well-established pharmacophore present in a wide array of therapeutic agents, particularly those targeting the central nervous system (CNS).[5] Piperazine derivatives are known to interact with various receptors, including dopaminergic, serotoninergic, and adrenergic receptors.[4]

Given the structural similarities to other N-arylpiperazines with known pharmacological profiles, it is plausible that this compound could exhibit activity at G-protein coupled receptors (GPCRs) involved in neurotransmission. A hypothetical signaling pathway that such a compound might modulate is illustrated below. This is a generalized representation and has not been experimentally validated for this specific molecule.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not available in the surveyed literature. Researchers interested in working with this compound would need to adapt general procedures for the synthesis of N-arylpiperazines and develop specific assays for their biological targets of interest. A general protocol for a nucleophilic aromatic substitution reaction to synthesize similar compounds is outlined below.

General Protocol for Nucleophilic Aromatic Substitution:

-

Reaction Setup: To a solution of the appropriate chlorinated pyridine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF, NMP, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add piperazine (1.1 to 2.0 equivalents) and a base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine; 2.0-3.0 equivalents).

-

Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (inorganic salts) is present, it can be removed by filtration. The filtrate is then typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the desired N-arylpiperazine.

Conclusion

This compound is a chemical entity with potential for further investigation in the field of medicinal chemistry. This guide has summarized its known molecular and physicochemical properties. While specific experimental data on its synthesis, characterization, and biological activity are currently limited, the provided information on related compounds and general methodologies offers a starting point for researchers. Further studies are warranted to fully elucidate the pharmacological profile and therapeutic potential of this compound.

References

- 1. This compound CAS#: 87394-60-3 [amp.chemicalbook.com]

- 2. This compound | 87394-60-3 [amp.chemicalbook.com]

- 3. 1-(3,4-dichlorophenyl)piperazine [webbook.nist.gov]

- 4. PubChemLite - this compound (C9H11Cl2N3) [pubchemlite.lcsb.uni.lu]

- 5. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-(3,5-Dichloropyridin-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-(3,5-dichloropyridin-2-yl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details two plausible synthetic routes, including experimental protocols and quantitative data based on analogous reactions. Additionally, a potential pharmacological context for this class of compounds is illustrated through a signaling pathway diagram.

Core Synthesis Pathways

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this approach, a piperazine nucleophile displaces a halide leaving group on a di- or tri-substituted pyridine ring. The reactivity of the leaving group is significantly enhanced by the electron-withdrawing nature of the pyridine nitrogen and the other halogen substituents. Two primary pathways are presented below.

Pathway 1: From 2,3,5-Trichloropyridine

This pathway involves the reaction of 2,3,5-trichloropyridine with piperazine. The chlorine atom at the C-2 position of the pyridine ring is the most electrophilic and, therefore, the most susceptible to nucleophilic attack. This regioselectivity is a common feature in the reactions of polychlorinated pyridines.

Pathway 2: From 3,5-Dichloro-2-fluoropyridine

An alternative and potentially more efficient route utilizes 3,5-dichloro-2-fluoropyridine as the starting material. The fluorine atom at the C-2 position is an excellent leaving group in SNAr reactions, often leading to higher reaction rates and yields compared to its chloro-analogue.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two proposed synthesis pathways, based on typical conditions for analogous nucleophilic aromatic substitution reactions.

| Parameter | Pathway 1: From 2,3,5-Trichloropyridine | Pathway 2: From 3,5-Dichloro-2-fluoropyridine |

| Starting Material | 2,3,5-Trichloropyridine | 3,5-Dichloro-2-fluoropyridine |

| Reagent | Piperazine | Piperazine |

| Solvent | Toluene, Dioxane, or DMF | Acetonitrile, THF, or DMSO |

| Base | Excess Piperazine or K₂CO₃ | K₂CO₃ or Et₃N |

| Temperature | 80-120 °C | Room Temperature to 80 °C |

| Reaction Time | 12-24 hours | 4-12 hours |

| Typical Yield | 70-85% | 85-95% |

| Purity (post-purification) | >98% | >98% |

Experimental Protocols

Pathway 1: Synthesis of this compound from 2,3,5-Trichloropyridine

Materials:

-

2,3,5-Trichloropyridine (1.0 eq)

-

Piperazine (2.5 eq)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes mixture (for elution)

Procedure:

-

To a solution of 2,3,5-trichloropyridine in toluene, add piperazine.

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir for 18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Pathway 2: Synthesis of this compound from 3,5-Dichloro-2-fluoropyridine

Materials:

-

3,5-Dichloro-2-fluoropyridine (1.0 eq)

-

Piperazine (1.2 eq)

-

Potassium carbonate (2.0 eq)

-

Acetonitrile

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes mixture (for elution)

Procedure:

-

To a stirred suspension of 3,5-dichloro-2-fluoropyridine and potassium carbonate in acetonitrile, add piperazine.

-

Heat the reaction mixture to 60 °C and stir for 8 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate and purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the desired product.

Visualizations

Synthesis Workflow

Caption: Synthesis pathways for this compound.

Potential Pharmacological Signaling Pathway

While the specific biological targets of this compound are not extensively documented, many arylpiperazine derivatives are known to interact with aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[1][2][3][4][5][6][7] These interactions can modulate downstream signaling cascades, including the regulation of cyclic AMP (cAMP) levels. The following diagram illustrates a hypothetical signaling pathway where a dichloropyridinyl piperazine derivative acts as an antagonist at D2 dopamine receptors and an agonist at 5-HT1A serotonin receptors.

Caption: Hypothetical modulation of dopamine and serotonin signaling pathways.

References

- 1. 7-(4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyloxy)-3,4-dihydro-2(1H)-quinolinone (OPC-14597), a new putative antipsychotic drug with both presynaptic dopamine autoreceptor agonistic activity and postsynaptic D2 receptor antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serotonin-releasing effects of substituted piperazines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and discovery of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives: a novel series of mixed dopamine D2/D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 1-(3,5-Dichloropyridin-2-yl)piperazine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a technical overview of the available spectroscopic and physicochemical data for the compound 1-(3,5-Dichloropyridin-2-yl)piperazine. Extensive searches for experimental ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopic data have been conducted; however, no publicly available experimental spectra for this specific compound have been identified.

This guide presents the compound's known physicochemical properties and predicted mass spectrometry data. Furthermore, it outlines generalized, representative experimental protocols for the synthesis and spectroscopic characterization of similar compounds, which can serve as a practical reference for researchers. A standardized workflow for the spectroscopic identification of newly synthesized compounds is also provided in a visual format.

Compound Identification and Properties

This compound is a chemical intermediate. Its basic properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁Cl₂N₃ | PubChem[1][2] |

| Monoisotopic Mass | 231.033 Da | PubChem[1][2] |

| Predicted XlogP | 1.9 | PubChem[1] |

Spectroscopic Data

As of the date of this publication, experimental ¹H NMR, ¹³C NMR, and IR spectra for this compound are not available in the public domain based on extensive literature and database searches. In lieu of experimental data, predicted mass spectrometry data is provided.

Mass Spectrometry (Predicted Data)

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is computationally generated and should be used as a reference for experimental mass spectrometry analysis.

| Adduct | Predicted m/z |

| [M+H]⁺ | 232.04028 |

| [M+Na]⁺ | 254.02222 |

| [M-H]⁻ | 230.02572 |

| [M+NH₄]⁺ | 249.06682 |

| [M+K]⁺ | 269.99616 |

| [M]⁺ | 231.03245 |

| [M]⁻ | 231.03355 |

Data sourced from PubChem and calculated using the CCSbase model.[1][2]

Generalized Experimental Protocols

The following sections describe generalized and representative protocols for the synthesis and spectroscopic characterization of a compound such as this compound. Note: These are not specific protocols for the target compound but are based on standard laboratory practices for similar chemical entities.

Synthesis of 2-(Piperazin-1-yl)pyridine Derivatives

A common method for the synthesis of 2-substituted piperazinyl-pyridines involves the nucleophilic aromatic substitution of a halogenated pyridine with piperazine.

Reaction Scheme: A general reaction involves reacting a di- or tri-substituted pyridine, where one substituent is a good leaving group (e.g., chlorine), with piperazine in a suitable solvent and often in the presence of a base to neutralize the generated acid.

Representative Procedure:

-

To a solution of the chlorinated pyridine precursor in a high-boiling point solvent such as acetonitrile, add an excess of piperazine.[3]

-

Add a base, for example, potassium carbonate, to the reaction mixture.[3]

-

Heat the mixture to reflux and monitor the reaction progress using an appropriate technique like thin-layer chromatography (TLC).[3]

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain the desired substituted piperazinyl-pyridine.

Spectroscopic Characterization

Sample Preparation:

-

Dissolve approximately 5-20 mg of the purified solid compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4][5][6]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.[5]

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4][6][7]

-

Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.[5]

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[5]

-

Acquire the ¹H NMR spectrum. For ¹³C NMR, a higher sample concentration (20-50 mg) and a greater number of scans may be necessary due to the lower natural abundance of the ¹³C isotope.[5][8]

Sample Preparation and Analysis:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer. Common ionization techniques for such molecules include Electrospray Ionization (ESI) or Electron Ionization (EI).[9]

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio.[9][10]

-

A detector records the abundance of each ion, generating a mass spectrum.[9][11]

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.[12] This will be subtracted from the sample spectrum to account for atmospheric CO₂ and H₂O, as well as any intrinsic signals from the instrument.

-

Collect the sample spectrum.[12] The resulting spectrum will show the absorption of infrared radiation at different wavenumbers, corresponding to the vibrational frequencies of the functional groups in the molecule.[13][14]

Visualized Workflows

The following diagrams illustrate generalized workflows relevant to the synthesis and characterization of a chemical compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Caption: A standard workflow for obtaining and analyzing an NMR spectrum.

References

- 1. PubChemLite - this compound (C9H11Cl2N3) [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - 1-(3,5-dichloropyridin-4-yl)piperazine (C9H11Cl2N3) [pubchemlite.lcsb.uni.lu]

- 3. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sites.bu.edu [sites.bu.edu]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. organomation.com [organomation.com]

- 9. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 10. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. acdlabs.com [acdlabs.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 14. quora.com [quora.com]

An In-depth Technical Guide to the NMR and Mass Spectrometry of 1-(3,5-Dichloropyridin-2-yl)piperazine

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of 1-(3,5-Dichloropyridin-2-yl)piperazine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines predicted spectral data, detailed experimental protocols, and visual representations of fragmentation pathways and analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, and mass spectrum of this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.10 | d | 1H | H-6 (Pyridine) |

| ~7.65 | d | 1H | H-4 (Pyridine) |

| ~3.60 | t | 4H | H-2', H-6' (Piperazine) |

| ~3.00 | t | 4H | H-3', H-5' (Piperazine) |

| ~2.05 | s | 1H | N-H (Piperazine) |

Solvent: CDCl₃, Reference: TMS (0 ppm). Coupling constants (J) for doublets (d) are expected to be in the range of 2-3 Hz, and for triplets (t) around 5-6 Hz.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~158.0 | C-2 (Pyridine) |

| ~145.0 | C-6 (Pyridine) |

| ~138.0 | C-4 (Pyridine) |

| ~125.0 | C-5 (Pyridine) |

| ~122.0 | C-3 (Pyridine) |

| ~50.0 | C-2', C-6' (Piperazine) |

| ~45.0 | C-3', C-5' (Piperazine) |

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm).

Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Predicted Relative Abundance |

| 231/233/235 | [M]⁺ | High |

| 202/204 | [M - C₂H₅N]⁺ | Medium |

| 174/176 | [M - C₄H₈N]⁺ | Medium |

| 146/148 | [C₅H₂Cl₂N]⁺ | High |

| 85 | [C₄H₉N₂]⁺ | High |

The isotopic pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in characteristic isotopic clusters for chlorine-containing fragments.

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and mass spectrometry data for a small molecule such as this compound.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.[1]

-

-

Instrument Setup :

-

The analysis can be performed on a 400 MHz or 500 MHz NMR spectrometer.[2]

-

The instrument should be properly tuned and shimmed to ensure magnetic field homogeneity.

-

-

¹H NMR Acquisition :

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters include a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Calibrate the ¹H NMR spectrum to the TMS signal at 0.00 ppm and the ¹³C NMR spectrum to the CDCl₃ signal at 77.16 ppm.

-

Integrate the signals in the ¹H NMR spectrum and pick the peaks in both spectra.

-

Mass Spectrometry Protocol

-

Sample Preparation :

-

Instrumentation :

-

The analysis can be performed on a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

The mass spectrometer can be a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

-

-

Data Acquisition :

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity of the molecular ion.

-

-

Tandem Mass Spectrometry (MS/MS) :

-

To obtain structural information, perform MS/MS analysis on the molecular ion peak.

-

Select the precursor ion corresponding to the molecular weight of the compound.

-

Apply collision-induced dissociation (CID) and acquire the product ion spectrum.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the analysis of this compound.

Caption: Experimental workflow for NMR analysis.

Caption: Experimental workflow for mass spectrometry analysis.

Caption: Predicted fragmentation pathway of this compound.

References

Physical and chemical characteristics of 1-(3,5-Dichloropyridin-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of the piperazine derivative, 1-(3,5-Dichloropyridin-2-yl)piperazine. Due to its structural motifs—a dichloropyridinyl group and a piperazine ring—this compound is of interest to researchers in medicinal chemistry and drug development for its potential biological activities. This document summarizes available data, proposes a likely synthetic pathway, and discusses potential biological interactions based on related compounds.

Core Physical and Chemical Characteristics

While extensive experimental data for this compound is not widely published, a summary of its known and predicted properties has been compiled from various chemical databases and suppliers.

| Property | Value | Source |

| CAS Number | 87394-60-3 | [1][2] |

| Molecular Formula | C₉H₁₁Cl₂N₃ | [3] |

| Molecular Weight | 232.11 g/mol | Inferred from molecular formula |

| Appearance | Off-white to light yellow solid | [1][2] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available | |

| Storage Temperature | 2-8°C | [1][2] |

Note: Specific experimental values for boiling point, melting point, and solubility are not consistently reported in publicly available literature. The appearance and storage conditions are based on information from chemical suppliers.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound via SNAᵣ.

General Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 2,3,5-trichloropyridine (1.0 eq) in a suitable high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), add piperazine (1.2-2.0 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq).

-

Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80°C to 150°C and stirred for several hours to days. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired this compound.

Potential Biological Activity and Signaling Pathways

Specific biological data for this compound is not available. However, the piperazine and pyridinylpiperazine scaffolds are present in a wide range of biologically active molecules.[4][5] Many N-arylpiperazine derivatives are known to interact with various receptors in the central nervous system (CNS), particularly serotonergic and dopaminergic receptors.[6]

Derivatives of pyridinylpiperazine have been investigated for a variety of pharmacological activities, including but not limited to:

-

Antimicrobial and Antifungal Activity: The piperazine nucleus is a common feature in many antimicrobial and antifungal agents.[5][7]

-

Enzyme Inhibition: Substituted piperazines have been shown to act as inhibitors for various enzymes, such as urease.[4][8]

-

Anticancer Activity: Certain piperazine-substituted compounds have demonstrated antiproliferative effects.[9]

Given these precedents, it is plausible that this compound could exhibit activity at CNS receptors or possess other biological properties. The dichloropyridinyl moiety may influence the compound's potency, selectivity, and pharmacokinetic properties. A hypothetical signaling pathway diagram is presented below, illustrating potential interactions based on the known pharmacology of related N-arylpiperazines.

Caption: Putative signaling pathways for this compound.

Spectral Data

No experimentally determined spectral data (NMR, IR, Mass Spectrometry) for this compound are available in the public domain. Researchers synthesizing this compound would need to perform full spectral characterization to confirm its identity and purity. Predicted mass-to-charge ratios for various adducts can be found in databases such as PubChem.[3]

Conclusion

This compound is a chemical compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While detailed experimental data is currently sparse, this guide provides a summary of the available information and a framework for future research. The proposed synthetic route offers a starting point for its preparation, and the discussion of potential biological activities highlights areas for pharmacological screening. Further research is required to fully elucidate the physical, chemical, and biological properties of this compound.

References

- 1. This compound CAS#: 87394-60-3 [amp.chemicalbook.com]

- 2. This compound | 87394-60-3 [amp.chemicalbook.com]

- 3. PubChemLite - this compound (C9H11Cl2N3) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 6. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 7. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production [mdpi.com]

Potential Biological Activity of 1-(3,5-Dichloropyridin-2-yl)piperazine: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a general overview based on available information for the chemical class of pyridylpiperazines. Extensive literature searches did not yield specific biological activity data, detailed experimental protocols, or established signaling pathway involvement for the compound 1-(3,5-Dichloropyridin-2-yl)piperazine. The information presented herein is based on analogous compounds and general principles of medicinal chemistry for this scaffold.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications. Its derivatives are known to exhibit a broad spectrum of biological activities, including but not limited to antimicrobial, anti-inflammatory, anticancer, and central nervous system (CNS) effects. The incorporation of a substituted pyridine ring, as in the case of this compound, can significantly modulate the compound's physicochemical properties and its interaction with biological targets. This technical guide aims to explore the potential biological activities of this compound based on structure-activity relationships (SAR) of related compounds and general pharmacological principles.

Physicochemical Properties and Synthesis

Based on its chemical structure, this compound is a halogenated pyridylpiperazine. The presence of two chlorine atoms on the pyridine ring is expected to influence its lipophilicity, metabolic stability, and binding interactions.

Synthesis: While a specific, detailed synthesis protocol for this compound was not found in the reviewed literature, a general synthetic approach for pyridylpiperazines involves the nucleophilic aromatic substitution (SNAr) reaction between a suitable dihalopyridine and piperazine.

A plausible synthetic route is outlined below:

Potential Biological Activities

Given the lack of specific data, the potential biological activities of this compound can be inferred from studies on structurally related pyridylpiperazine and dichlorophenylpiperazine derivatives.

Antimicrobial and Antifungal Activity

Piperazine derivatives are well-documented for their antimicrobial and antifungal properties. The biological activity is often influenced by the nature and position of substituents on the aromatic ring. Halogen atoms, such as chlorine, can enhance the antimicrobial potential of a compound. It is plausible that this compound could exhibit activity against various bacterial and fungal strains.

Urease Inhibition

Derivatives of 1-(3-nitropyridin-2-yl)piperazine have been investigated as urease inhibitors.[1] Urease is an enzyme that catalyzes the hydrolysis of urea and is a virulence factor for some pathogenic bacteria, such as Helicobacter pylori. The dichloropyridinyl moiety of the title compound could potentially interact with the active site of urease, suggesting a possible role as a urease inhibitor.

Central Nervous System (CNS) Activity

Many pyridylpiperazine derivatives exhibit CNS activity, acting on various receptors and transporters. For instance, some are known to have affinity for dopamine and serotonin receptors. 1-(2,3-Dichlorophenyl)piperazine is a known metabolite of the atypical antipsychotic aripiprazole and has been studied for its interaction with dopamine D2 and D3 receptors. While the pyridine ring in the title compound differs from the phenyl ring, the presence of the dichlorinated aromatic system attached to the piperazine moiety suggests that it could potentially modulate CNS targets.

Experimental Protocols for Future Investigation

Should this compound be investigated for its biological activity, the following standard experimental protocols could be employed.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and, after 24 hours, treated with various concentrations of this compound.

-

MTT Incubation: After a 48-72 hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to a vehicle control, and the IC50 (half-maximal inhibitory concentration) is determined.

References

1-(3,5-Dichloropyridin-2-yl)piperazine: A Technical Review of its Synthesis and Potential Pharmacological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3,5-dichloropyridin-2-yl)piperazine, a heterocyclic compound belonging to the widely explored arylpiperazine class. While specific pharmacological data for this exact molecule is limited in publicly accessible literature, this document consolidates information on its synthesis, physicochemical properties, and the established biological activities of structurally related analogs. The arylpiperazine scaffold is a cornerstone in medicinal chemistry, frequently associated with high-affinity ligands for various G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors.[1][2][3] This guide leverages data from close analogs to infer potential therapeutic applications and provides detailed experimental protocols to facilitate further research and development.

Chemical Properties and Synthesis

This compound (CAS: 87394-60-3) is an organic intermediate with the molecular formula C₉H₁₁Cl₂N₃.[4] It is typically a solid, off-white to light yellow in appearance, and is utilized as an intermediate in the synthesis of more complex pharmaceutical compounds.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 87394-60-3 | [4] |

| Molecular Formula | C₉H₁₁Cl₂N₃ | [4][5] |

| Molecular Weight | 232.11 g/mol | [6][7] |

| Appearance | Off-white to light yellow solid | [4] |

| Boiling Point | 366°C at 760 mmHg | [7] |

| Flash Point | 175.1°C | [7] |

| Density | 1.327 g/cm³ | [7] |

| XLogP3 | 2.19 | [7] |

| Storage | 2-8°C, cool, dry place | [4] |

Synthetic Route

The synthesis of this compound is primarily achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This common method for creating arylpiperazines involves reacting a highly halogenated aromatic or heteroaromatic ring with piperazine.[8] In this case, the starting material is 2,3,5-trichloropyridine. The chlorine atom at the 2-position is the most activated towards substitution due to the electron-withdrawing effects of the ring nitrogen and the other two chlorine atoms.

The general workflow for this synthesis is depicted below.

Detailed Experimental Protocol (Representative)

Materials:

-

2,3,5-Trichloropyridine

-

Piperazine (anhydrous)

-

n-Butanol (or Xylene)

-

Sodium Carbonate (or other suitable base)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3,5-trichloropyridine (1.0 eq).

-

Add piperazine (typically a 2-4 fold excess to minimize double substitution and act as a base).

-

Add n-butanol or another high-boiling point solvent to create a stirrable slurry.

-

Heat the reaction mixture to reflux (approx. 118°C for n-butanol) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

The solvent is removed under reduced pressure (rotary evaporation).

-

The resulting residue is partitioned between an organic solvent (e.g., DCM or ethyl acetate) and a saturated aqueous solution of sodium bicarbonate to neutralize any hydrochloride salts formed and remove excess piperazine.

-

The organic layer is separated, washed with water and then brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated in vacuo to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure this compound.

Potential Pharmacological Activity

The arylpiperazine moiety is a well-established pharmacophore that targets monoaminergic GPCRs.[1][12] Extensive research on this class of compounds has demonstrated that derivatives frequently exhibit high affinity for dopamine (D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇) receptors.[1][2][3] The specific pharmacological profile (agonist, antagonist, or partial agonist) is highly dependent on the nature of the aryl group and any substitutions on the second nitrogen of the piperazine ring.

As no specific binding data for this compound is available, Table 2 summarizes the binding affinities of several closely related dichlorinated arylpiperazine analogs. This data strongly suggests that the target compound is likely to interact with dopamine and serotonin receptors.

Table 2: Biological Activity of Structurally Related Arylpiperazine Analogs

| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) | Reference |

| NGB 2904 (derivative of 1-(2,3-dichlorophenyl)piperazine) | hD₃ | 2.0 | [13] |

| hD₂L | 112 | [13] | |

| Compound 29 (derivative of 1-(2,3-dichlorophenyl)piperazine) | hD₃ | 0.7 | [13] |

| hD₂L | 93.3 | [13] | |

| Aripiprazole Metabolite (1-(2,3-dichlorophenyl)piperazine) | D₂ | Partial Agonist Activity | [14] |

| D₃ | Partial Agonist Activity | [14] | |

| Compound 1b (derivative of 1-(2,3-dichlorophenyl)piperazine) | 5-HT₁ₐ | Not specified, but binds | [15] |

| Various Purine Derivatives (of 1-(3-chlorophenyl)piperazine) | 5-HT₁ₐ | 12 - 15 | |

| 5-HT₂ₐ | 15 - 28 | ||

| α₁ Adrenoceptor | 21 - 89 |

Note: This table presents data for analogs to suggest potential targets for this compound. These values do not represent the activity of the title compound itself.

Potential Signaling Pathways

Given the high affinity of related compounds for the dopamine D₂ receptor, a likely mechanism of action for derivatives of this compound could involve modulation of D₂ receptor signaling. The D₂ receptor is a Gᵢ-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.

Experimental Protocols for Biological Evaluation

To determine the precise pharmacological profile of this compound, a series of standard assays would be required.

Radioligand Binding Assay Protocol (Representative)

This protocol is a standard method to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Objective: To determine the affinity of this compound for human D₂ or 5-HT₁ₐ receptors.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human receptor of interest (e.g., D₂ or 5-HT₁ₐ).

-

Radioligand (e.g., [³H]Spiperone for D₂ or [³H]8-OH-DPAT for 5-HT₁ₐ).

-

Test compound: this compound, dissolved in DMSO to create a stock solution, with serial dilutions in assay buffer.

-

Non-specific binding control (e.g., Haloperidol for D₂ or Serotonin for 5-HT₁ₐ).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

96-well plates, filter mats, scintillation fluid, and a scintillation counter.

Procedure:

-

In a 96-well plate, add assay buffer, the specific radioligand at a concentration near its K₋ value, and varying concentrations of the test compound.

-

For total binding wells, add vehicle (DMSO) instead of the test compound.

-

For non-specific binding wells, add a high concentration of the non-specific control compound.

-

Initiate the binding reaction by adding the cell membranes to each well.

-

Incubate the plate, typically for 60-90 minutes at room temperature, to allow the binding to reach equilibrium.

-

Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioactivity.

-

Allow the filters to dry, then add scintillation fluid to each filter circle.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding. The IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) is determined using non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound is a readily synthesizable compound that belongs to a class of molecules with proven significance in neuropharmacology. Based on extensive data from structurally similar analogs, it is highly probable that this compound and its derivatives will exhibit activity at dopamine and/or serotonin receptors. The dichloropyridinyl moiety offers a unique electronic and steric profile compared to the more commonly studied dichlorophenyl analogs, which could lead to novel selectivity or functional activity profiles.

Future research should focus on the definitive synthesis and purification of this compound, followed by a comprehensive pharmacological characterization. This should include binding assays against a panel of CNS receptors and functional assays (e.g., cAMP accumulation, β-arrestin recruitment) to determine its efficacy as an agonist, antagonist, or biased ligand. Such studies will elucidate its potential as a lead compound for the development of novel therapeutics for psychiatric and neurological disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 87394-60-3 [amp.chemicalbook.com]

- 5. PubChemLite - this compound (C9H11Cl2N3) [pubchemlite.lcsb.uni.lu]

- 6. 87394-60-3 this compound AKSci 9223CH [aksci.com]

- 7. echemi.com [echemi.com]

- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]

- 9. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 10. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. WO2010070371A1 - Process for the preparation of piperazine derivatives - Google Patents [patents.google.com]

- 14. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted <i>N</i>-arylpiperazine Derivatives Characterized as D<sub>2</sub>/D<sub>3</sub> Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - ProQuest [proquest.com]

- 15. Secure Verification [cherry.chem.bg.ac.rs]

The Advent of Dichloropyridinyl Piperazines: A Technical Guide to their Discovery and History

For Immediate Release

This technical guide provides an in-depth exploration of the discovery and history of dichloropyridinyl piperazines, a significant class of compounds in medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document details the synthetic evolution, structure-activity relationships (SAR), and pharmacological profiles of these molecules.

Introduction: The Emergence of a Privileged Scaffold

The piperazine moiety is a cornerstone in the design of centrally active agents, prized for its favorable pharmacokinetic properties.[1][2] The journey of dichloropyridinyl piperazines begins with the broader exploration of pyridinylpiperazines. A seminal 1983 paper introduced pyridinylpiperazines as a novel class of potent and selective α2-adrenoceptor antagonists, sparking significant interest in this heterocyclic scaffold.[3] This early work laid the groundwork for further structural modifications, including the introduction of dichloro-substituents on the pyridine ring, to modulate potency, selectivity, and pharmacokinetic profiles. The bioisosteric replacement of a dichlorophenyl ring with a dichloropyridinyl moiety has been a key strategy for medicinal chemists to fine-tune the electronic and steric properties of new chemical entities, often leading to improved biological activity and drug-like characteristics.

Synthetic Strategies and Methodologies

The synthesis of dichloropyridinyl piperazines typically involves the nucleophilic aromatic substitution (SNAr) reaction between a dichloropyridine derivative and piperazine.

General Synthesis of 1-(Dichloropyridinyl)piperazines

A common synthetic route involves the reaction of a commercially available dichloropyridine, such as 2,6-dichloropyridine or 4-amino-2,6-dichloropyridine, with a large excess of piperazine. The reaction is often carried out in a suitable solvent like acetonitrile and may be heated to reflux. The excess piperazine acts as both a nucleophile and a base to neutralize the hydrogen chloride formed during the reaction.

Experimental Protocol: Synthesis of 1-(3-nitropyridin-2-yl)piperazine

This protocol, adapted from a similar synthesis of a nitropyridinyl piperazine, illustrates the general principles.[4]

-

Reaction Setup: A mixture of 2-chloro-3-nitropyridine (1 equivalent) and piperazine (excess, e.g., 5-10 equivalents) in acetonitrile is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reaction Conditions: The mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 1-(3-nitropyridin-2-yl)piperazine.[4]

A similar strategy can be employed for the synthesis of dichloropyridinyl piperazines, with appropriate modifications to the starting materials and reaction conditions. For instance, the synthesis of 4-amino-2,6-dichloropyridine derivatives has been reported, providing a key intermediate for further elaboration.[5]

Pharmacological Profile and Mechanism of Action

Dichloropyridinyl piperazines have been investigated for their activity at various central nervous system (CNS) targets, including dopamine and serotonin receptors, which are implicated in a range of neuropsychiatric disorders.[6][7]

Targeting Dopamine and Serotonin Receptors

Many arylpiperazine derivatives are known to interact with dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors. The dichloropyridinyl moiety can significantly influence the binding affinity and functional activity at these receptors. The electronic properties of the pyridine ring, modified by the electron-withdrawing chlorine atoms, can alter the pKa of the piperazine nitrogens and influence key receptor-ligand interactions.

Signaling Pathway for Dopamine D2 Receptor Antagonism

Below is a representative signaling pathway for a G-protein coupled receptor (GPCR) like the dopamine D2 receptor, which is a common target for arylpiperazine compounds. Antagonism by a dichloropyridinyl piperazine would block the downstream effects of dopamine.

References

- 1. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 1-(3,5-Dichloropyridin-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-(3,5-Dichloropyridin-2-yl)piperazine, a chemical intermediate of interest in pharmaceutical research and development. The following sections detail its properties, hazards, safe handling protocols, and emergency procedures to ensure its responsible use in a laboratory setting.

Physicochemical Properties

This compound is an off-white to light yellow solid.[1] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 87394-60-3 | [2][3] |

| Molecular Formula | C₉H₁₁Cl₂N₃ | [2] |

| Molecular Weight | 232.11 g/mol | [2] |

| Appearance | Off-white to light yellow solid | [1] |

| Purity | 95% | [2] |

| Storage Temperature | 2-8°C | [1] |

| Boiling Point | Not available | [2] |

| Melting Point | Not available | [2] |

| Flash Point | Not available | [2] |

| Solubility | Not available | [2] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[2]

GHS Classification

| Hazard Class | Category |

| Skin Irritation | 2 |

| Eye Irritation | 2A |

| Specific target organ toxicity - single exposure (Respiratory system) | 3 |

Source: AK Scientific, Inc. Safety Data Sheet[2]

Hazard Statements and Pictograms

The following hazard statements and pictograms are associated with this compound:[2][4]

Caption: GHS pictogram for skin, eye, and respiratory irritation.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Handling

-

Avoid contact with skin, eyes, and clothing.[2]

-

Wash hands thoroughly after handling.[2]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][4]

-

Wear suitable protective clothing, gloves, and eye/face protection.[2]

-

Do not eat, drink, or smoke when using this product.[2]

References

Methodological & Application

Synthesis of 1-(3,5-Dichloropyridin-2-yl)piperazine from 2,3,5-Trichloropyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-(3,5-dichloropyridin-2-yl)piperazine, a valuable building block in medicinal chemistry and drug development, from the starting material 2,3,5-trichloropyridine. The described method is based on a nucleophilic aromatic substitution (SNAr) reaction.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its preparation involves the selective substitution of the chlorine atom at the 2-position of the 2,3,5-trichloropyridine ring with piperazine. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the presence of other chloro substituents activate the 2-position for nucleophilic attack. This protocol outlines a robust and reproducible method for this synthesis, including reaction setup, monitoring, workup, and purification.

Reaction Scheme

The overall reaction is a nucleophilic aromatic substitution where piperazine acts as the nucleophile, displacing the chloride at the C2 position of 2,3,5-trichloropyridine.

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is adapted from analogous syntheses of substituted pyridinylpiperazines and is designed to provide a high yield of the desired product.

Materials and Reagents:

-

2,3,5-Trichloropyridine

-

Piperazine (anhydrous)

-

Triethylamine (Et3N) or other suitable base (e.g., K2CO3, Cs2CO3)

-

Acetonitrile (anhydrous) or other suitable polar aprotic solvent (e.g., DMF, DMSO)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3,5-trichloropyridine (1.0 eq) in anhydrous acetonitrile.

-

Addition of Reagents: Add piperazine (2.0-3.0 eq) to the solution. A slight excess of piperazine is used to drive the reaction to completion and to act as a base to neutralize the HCl formed during the reaction. Alternatively, a stoichiometric amount of piperazine can be used in the presence of an external base like triethylamine (1.5-2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain this temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 1:1 or 2:1). The disappearance of the starting material (2,3,5-trichloropyridine) and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progress.

-

Workup: Once the reaction is complete (typically within 4-24 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining HCl and unreacted piperazine hydrochloride.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-